1,2,2-Tribromo-1H,1H-perfluorooctane
Overview
Description
1,2,2-Tribromo-1H,1H-perfluorooctane is a synthetic organic compound . It has the molecular formula C9H2Br3F15 and a molecular weight of 634.8 g/mol. It’s also known by its systematic name, 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with three bromine atoms and fifteen fluorine atoms attached . The SMILES representation of the molecule isC (C (C (C (C (C (F) (F)F) (F)F) (F)F) (F)F) (Br)Br)Br
. Physical and Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm3, a boiling point of 202.8±8.0 °C at 760 mmHg, and a flash point of 76.4±18.4 °C . Its vapor pressure is 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 54.3±0.3 cm3 . It has no H bond acceptors or donors, and five freely rotating bonds .Scientific Research Applications
Nuclear Magnetic Resonance Studies
Research on similar compounds, such as 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, has explored their nuclear magnetic resonance (NMR) properties, revealing complex spin-spin coupling and the effects of temperature and solvent on chemical shifts and coupling constants (Hinton & Jaques, 1975).
Environmental Degradation
Perfluorooctane sulfonate (PFOS) and its alternatives, such as 1H,1H,2H,2H-perfluorooctane sulfonic acid (6:2FTS), have been extensively studied for their environmental persistence and potential hazards. Research into the photochemical decomposition of these compounds highlights the efficiency of ferric ion-induced decomposition under UV irradiation, providing insights into potential environmental remediation strategies (Jin, Jiang, & Zhang, 2017).
Biodegradation Studies
The biodegradation of fluorotelomer alcohols, which are structurally similar to perfluorinated compounds, suggests potential pathways for environmental degradation. These studies reveal the transformation of fluorotelomer alcohols into shorter-chain perfluorinated acids, indicating mechanisms for reducing environmental persistence (Arakaki et al., 2010).
Polymerization and Material Science
Research into copolymerization, such as the radical copolymerization of vinylidene fluoride with bromo-perfluorooctenes, contributes to the development of materials with unique thermal and chemical properties. These studies offer insights into the synthesis of crosslinked polymers and their potential applications in advanced materials science (Sauguet, Améduri, & Boutevin, 2007).
Sorption and Adsorption Studies
The adsorption behaviors of perfluorinated compounds on various materials, including activated carbons and resins, have been examined to understand their interactions and potential for removal from water sources. These studies reveal the kinetic and isotherm characteristics of sorption, informing water treatment and purification efforts (Yu et al., 2009).
Mechanism of Action
In medical research, 1,2,2-Tribromo-1H,1H-perfluorooctane’s ability to bind to PPARα has led to its investigation as a potential therapeutic agent for metabolic disorders, such as dyslipidemia and type 2 diabetes.
Properties
IUPAC Name |
7,7,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br3F13/c9-1-2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKURPQGPBHMFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br3F13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631440 | |
Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-25-7 | |
Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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